Cas no 1082119-64-9 (5-(4-tert-Butyl-phenoxy)-furan-2-carbaldehyde)

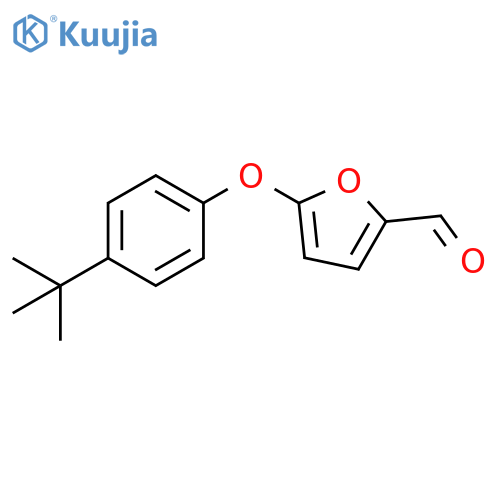

1082119-64-9 structure

商品名:5-(4-tert-Butyl-phenoxy)-furan-2-carbaldehyde

CAS番号:1082119-64-9

MF:C15H16O3

メガワット:244.285744667053

CID:5166502

5-(4-tert-Butyl-phenoxy)-furan-2-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 5-(4-tert-Butyl-phenoxy)-furan-2-carbaldehyde

-

- インチ: 1S/C15H16O3/c1-15(2,3)11-4-6-12(7-5-11)17-14-9-8-13(10-16)18-14/h4-10H,1-3H3

- InChIKey: VJDYFXHMQOABIV-UHFFFAOYSA-N

- ほほえんだ: O1C(OC2=CC=C(C(C)(C)C)C=C2)=CC=C1C=O

計算された属性

- せいみつぶんしりょう: 244.11

- どういたいしつりょう: 244.11

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 274

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 39.4A^2

5-(4-tert-Butyl-phenoxy)-furan-2-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1511206-1g |

5-(4-(Tert-butyl)phenoxy)furan-2-carbaldehyde |

1082119-64-9 | 98% | 1g |

¥4152.00 | 2024-08-09 | |

| Ambeed | A945878-1g |

5-(4-(tert-Butyl)phenoxy)furan-2-carbaldehyde |

1082119-64-9 | 98% | 1g |

$415.0 | 2024-04-26 | |

| Chemenu | CM485358-1g |

5-(4-(tert-Butyl)phenoxy)furan-2-carbaldehyde |

1082119-64-9 | 98% | 1g |

$411 | 2023-03-07 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD606195-1g |

5-(4-(tert-Butyl)phenoxy)furan-2-carbaldehyde |

1082119-64-9 | 98% | 1g |

¥2849.0 | 2023-03-01 |

5-(4-tert-Butyl-phenoxy)-furan-2-carbaldehyde 関連文献

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

4. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

1082119-64-9 (5-(4-tert-Butyl-phenoxy)-furan-2-carbaldehyde) 関連製品

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1082119-64-9)5-(4-tert-Butyl-phenoxy)-furan-2-carbaldehyde

清らかである:99%

はかる:1g

価格 ($):374.0